molecular formula C7H5BrO2 B1209508 4-Bromo-1,2-(methylenedioxy)benzene CAS No. 2635-13-4

4-Bromo-1,2-(methylenedioxy)benzene

Cat. No. B1209508
CAS RN: 2635-13-4
M. Wt: 201.02 g/mol
InChI Key: FBOYMIDCHINJKC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Bromo-1,2-(methylenedioxy)benzene and its derivatives has been explored through various chemical reactions and methodologies. Notably, a derivative of this compound, involving a phenylsulfinyl substituent, was synthesized, exhibiting a crystal structure stabilized by intermolecular C—H⋯O hydrogen bonds and π–π interactions (Choi et al., 2009). Another research highlighted the total synthesis of a naturally occurring derivative, starting from a related precursor, demonstrating the potential for bioactive compound synthesis (Akbaba et al., 2010).

Molecular Structure Analysis

The molecular structure of 4-Bromo-1,2-(methylenedioxy)benzene derivatives has been extensively analyzed, revealing that the bromophenyl ring is slightly rotated out of the plane of the methylenedioxybenzofuran fragment, contributing to the stabilization of the crystal structure through weak intermolecular forces (Choi et al., 2009).

Chemical Reactions and Properties

4-Bromo-1,2-(methylenedioxy)benzene undergoes various chemical reactions, contributing to its diverse chemical properties. For instance, the synthesis and fluorescence properties of a related compound were studied, highlighting its potential in applications requiring photoluminescence (Zuo-qi, 2015). Additionally, reactions involving bromo- and bromomethyl-substituted benzenes were analyzed, showing a range of interactions influencing the packing and structure of the compounds (Jones et al., 2012).

Physical Properties Analysis

The physical properties of 4-Bromo-1,2-(methylenedioxy)benzene derivatives, including their crystal structures and intermolecular interactions, have been determined through X-ray crystallography and other analytical techniques. These studies reveal how substitutions on the benzene ring affect the overall properties and stability of the compounds (Choi et al., 2009).

Chemical Properties Analysis

The chemical properties of 4-Bromo-1,2-(methylenedioxy)benzene and its derivatives have been explored through various synthesis methods and reaction mechanisms. These studies highlight the versatility of these compounds in synthesizing bioactive molecules and exploring new chemical spaces (Akbaba et al., 2010).

Scientific Research Applications

Antibacterial and Antifungal Properties

4-Bromo-1,2-(methylenedioxy)benzene and its derivatives have shown potential as antibacterial and antifungal agents. For example, a study identified bromophenols, including 4,4'-methylenebis [5,6-dibromo-1,2-benzenediol], as active against several bacterial strains (Xu et al., 2003). Another research highlighted the synthesis of (prop-2-ynyloxy) benzene derivatives, including 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene, exhibiting strong antibacterial and antiurease activities (Batool et al., 2014).

Carbonic Anhydrase Inhibition

Certain bromophenols, such as 4-bromo-1,2-(methylenedioxy)benzene, have been investigated for their inhibitory properties on carbonic anhydrase, a key enzyme in physiological processes. These compounds could potentially be used for treating conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).

Applications in Organic Synthesis

This compound has been utilized in various organic synthesis processes. For instance, it's an intermediate in the synthesis of drugs like L-DOPA, and its derivatives have been used in the synthesis of floral fragrances (Alvarez et al., 2007). Another study demonstrated its role in the total synthesis of a biologically active natural product (Akbaba et al., 2010).

Antioxidant Activity

Bromophenols derived from marine algae, including structures similar to 4-bromo-1,2-(methylenedioxy)benzene, exhibited significant antioxidant activity. This opens up possibilities for their use in health and disease prevention (Olsen et al., 2013).

Protein Tyrosine Phosphatase Inhibition

Research has shown that certain bromophenol derivatives act as moderate inhibitors of protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in several diseases. This highlights the potential therapeutic applications of these compounds (Guo et al., 2011).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation, and it may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-bromo-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO2/c8-5-1-2-6-7(3-5)10-4-9-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOYMIDCHINJKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60180953
Record name 5-Bromobenzo-1,3-dioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60180953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1,2-(methylenedioxy)benzene

CAS RN

2635-13-4
Record name 5-Bromo-1,3-benzodioxole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2635-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromobenzo-1,3-dioxole
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Record name 5-Bromobenzo-1,3-dioxole
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Record name 5-bromobenzo-1,3-dioxole
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Synthesis routes and methods I

Procedure details

A mixture of ceric ammonium nitrate (9.88 g, 18.0 mmol) and lithium bromide (1.5 g, 18.0 mmol) in acetonitrile (20 mL) was stirred for 30 minutes at 25° C. under nitrogen atmosphere. A solution of benzo[1,3]dioxol (2 g, 16 mmol) in acetonitrile (20 mL) was added slowly to it and the mixture was stirred for 4 hours at 25° C. The mixture was then diluted with water (50 mL) and extracted with ethyl acetate (3×50 mL). The organic layers were collected, combined, washed with water (50 mL), dried over anhydrous sodium sulphate, and concentrated under vacuum to give the desired product.
[Compound]
Name
ceric ammonium nitrate
Quantity
9.88 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of benzo[d][1,3]dioxole (6.1 g, 50.00 mmol, 1.00 equiv) and N-bromo-succinamide (NBS) (9.3 g, 52.5 mmol, 1.05 equiv) in CHCl3 (25 mL) in a 100-mL round-bottom flask and allowed to react, with stirring, for 3 hr while the temperature was maintained at reflux. The resulting mixture was concentrated under vacuum and purified via silica gel column (ethyl acetate:petroleum ether (1:20)) giving 9.5 g (90%) of 5-bromobenzo[d][1,3]dioxole as yellow oil.
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-1,2-(methylenedioxy)benzene
Reactant of Route 2
Reactant of Route 2
4-Bromo-1,2-(methylenedioxy)benzene
Reactant of Route 3
4-Bromo-1,2-(methylenedioxy)benzene
Reactant of Route 4
4-Bromo-1,2-(methylenedioxy)benzene
Reactant of Route 5
4-Bromo-1,2-(methylenedioxy)benzene
Reactant of Route 6
Reactant of Route 6
4-Bromo-1,2-(methylenedioxy)benzene

Citations

For This Compound
72
Citations
JM Helary - 2015 - ueaeprints.uea.ac.uk
Tricarbonyl(ŋ5 -carboxylic acid methyl ester)iron(1+) hexafluorophosphate(1−) (97) was easily prepared in a moderate yield by a tandem Wittig-Michael addition using (3-…
Number of citations: 3 ueaeprints.uea.ac.uk
JM Schkeryantz, WH Pearson - Tetrahedron, 1996 - Elsevier
Refluxing 3-(2-azidoethyl)-3-[3,4-(methylenedioxy)phenyl]cyclohex-1-ene (2) in toluene for 24 hours afforded 3a-[3,4-methylenedioxy)phenyl]-3,3a,4,5,6,7-hexahydro-2H-indole (12) in …
Number of citations: 43 www.sciencedirect.com
KB Oh, HB Jeon, YR Han, YJ Lee, J Park… - Bioorganic & medicinal …, 2010 - Elsevier
A new series of bromophenols was synthesized by reactions of corresponding phenol analogs with bromine. The synthesized compounds were tested for inhibitory activity against …
Number of citations: 22 www.sciencedirect.com
SY Sit, K Xie, S Jacutin-Porte, MT Taber… - Journal of medicinal …, 2002 - ACS Publications
A highly convergent synthesis was developed for the novel dopamine agonist dinapsoline (12) (Ghosh, D.; Snyder, SE; Watts, VJ; Mailman, RB; Nichols, DE 8,9-Dihydroxy-2,3,7, 11b-…
Number of citations: 24 pubs.acs.org
JE Baeckvall, PG Andersson, GB Stone… - The Journal of Organic …, 1991 - ACS Publications
Total syntheses of (±)-a-and (±)-y-lycorane are described. The key steps in the syntheses are the stereocontrolled palladium-catalyzed intramolecular 1, 4-chloroamidation of 12 to 13 …
Number of citations: 101 pubs.acs.org
AS Manoso, P DeShong - The Journal of Organic Chemistry, 2001 - ACS Publications
The scope of the palladium-catalyzed silylation of aryl halides with triethoxysilane has been expanded to include aryl bromides. A more general Pd(0) catalyst/ligand system has been …
Number of citations: 147 pubs.acs.org
KB Oh, JH Lee, JW Lee, KM Yoon, SC Chung… - Bioorganic & Medicinal …, 2009 - Elsevier
A series of halophenols was prepared by the reaction of bis(hydroxyphenyl)methanes with effective halogenating agents such as bromine and sulfuryl chloride. One of these compounds…
Number of citations: 47 www.sciencedirect.com
CA Quesnelle, V Snieckus - Synthesis, 2018 - thieme-connect.com
A systematic study of the widely used, titled name reaction transition-metal-catalyzed cross-coupling reactions with attention to context with the directed ortho metalation (DoM) is …
Number of citations: 9 www.thieme-connect.com
L Anthore‐Dalion, AD Benischke, B Wei… - Angewandte Chemie …, 2019 - Wiley Online Library
Fast I/Sm and Br/Sm exchanges take place when various aromatic or heterocyclic iodides and bromides are treated with nBu 2 SmCl⋅4 LiCl and nBu 3 Sm⋅5 LiCl, respectively. The …
Number of citations: 23 onlinelibrary.wiley.com
WH Pearson, FE Lovering - Journal of the American Chemical …, 1995 - ACS Publications
The Amaryllidaceae alkaloids continue to be of interest as synthetic targets due to the wide range of biological activities exhibited by these bases. 1 We report exceptionally short and …
Number of citations: 63 pubs.acs.org

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